Icmt-IN-34

Description

Structure

3D Structure

Properties

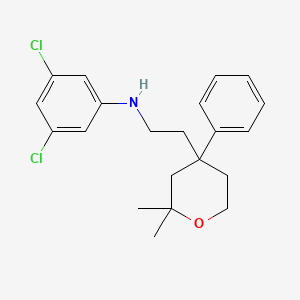

Molecular Formula |

C21H25Cl2NO |

|---|---|

Molecular Weight |

378.3 g/mol |

IUPAC Name |

3,5-dichloro-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]aniline |

InChI |

InChI=1S/C21H25Cl2NO/c1-20(2)15-21(9-11-25-20,16-6-4-3-5-7-16)8-10-24-19-13-17(22)12-18(23)14-19/h3-7,12-14,24H,8-11,15H2,1-2H3 |

InChI Key |

YPVBILGUWVNBPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)(CCNC2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Mechanism of Action of Interleukin-34

Disclaimer: Initial searches for "Icmt-IN-34" did not yield specific results for a compound with that designation. The following technical guide focuses on Interleukin-34 (IL-34), a cytokine that is a prominent subject in the provided search results and may be the intended topic of interest.

Executive Summary

Interleukin-34 (IL-34) is a cytokine that plays a critical role in the regulation of myeloid cell survival, proliferation, and differentiation.[1][2] Discovered in 2008, it is now recognized as a second ligand for the Colony-Stimulating Factor 1 Receptor (CSF-1R), a function it shares with Macrophage Colony-Stimulating Factor (M-CSF or CSF-1).[1] Beyond its interaction with CSF-1R, IL-34 also binds to receptor-type protein-tyrosine phosphatase-zeta (PTP-ζ) and syndecan-1, enabling a diverse range of biological activities through multiple signaling pathways.[1][3][4] This guide provides an in-depth overview of the molecular mechanisms of IL-34, detailing its signaling cascades, summarizing key quantitative data from preclinical studies, and outlining common experimental protocols used in its investigation.

Core Mechanism of Action: Receptor Binding and Signal Transduction

IL-34 exerts its biological effects by binding to cell surface receptors, which triggers the activation of intracellular signaling cascades.[1] While IL-34 and CSF-1 bind to overlapping regions on their shared receptor, CSF-1R, they can initiate distinct intracellular signals, suggesting non-redundant functions.[5]

2.1 Receptor Interactions

-

Colony-Stimulating Factor 1 Receptor (CSF-1R): This is the primary and most well-characterized receptor for IL-34.[1][3] Binding of the homodimeric IL-34 glycoprotein to CSF-1R induces receptor dimerization and autophosphorylation of tyrosine residues in its cytoplasmic domain.[6][7] This activation serves as a docking site for various signaling adaptors, initiating downstream pathways that govern cell survival, proliferation, and differentiation, particularly in monocytes and macrophages.[2][3][7]

-

Protein-Tyrosine Phosphatase Zeta (PTP-ζ): IL-34 also functions as a ligand for PTP-ζ.[1][3] This interaction is independent of CSF-1R and can lead to distinct cellular outcomes, including the inhibition of proliferation and clonogenicity in certain cancer cell lines, such as glioblastoma.[6][8]

-

Syndecan-1 (CD138): Identified as a co-receptor, the chondroitin sulfate chains of syndecan-1 can bind IL-34.[1][3] This interaction can modulate CSF-1R activation and regulate cell migration.[6]

2.2 Key Signaling Pathways

Upon receptor engagement, particularly with CSF-1R, IL-34 activates a complex network of intracellular signaling pathways.[1][3]

-

MAPK Pathways (ERK1/2, JNK, p38): The mitogen-activated protein kinase pathways are central to IL-34 signaling. Activation of ERK1/2, JNK, and p38 MAPK has been observed in various cell types, regulating processes like cell proliferation and the expression of inflammatory mediators.[3][9]

-

PI3K/AKT Pathway: The phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical cascade activated by IL-34.[3][9] This pathway is a key regulator of cell survival, growth, and metabolism.

-

JAK/STAT Pathway: IL-34 stimulation can lead to the phosphorylation and activation of Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STAT) proteins, particularly STAT1 and STAT3.[3][9] This pathway is crucial for cytokine expression and immune cell function.[9]

-

NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammatory and immune responses.[9] IL-34 can induce inflammatory responses by activating NF-κB, leading to the production of pro-inflammatory cytokines and chemokines.[3][10][11]

-

Autophagy Pathway: IL-34 binding to CSF-1R can also induce autophagy through an AMP-activated protein kinase (AMPK)-UNC-51-like Kinase 1 (ULK1) dependent mechanism.[3]

Quantitative Data Summary

While IL-34 is an endogenous cytokine without traditional pharmacological values like IC50, preclinical studies utilize specific concentrations and doses to elicit biological effects. This quantitative data is crucial for designing experiments and understanding its potency in various biological systems.

| Experimental System | IL-34 Concentration/Dose | Observed Effect | Reference |

| Human Monocyte Culture | 50 ng/mL | Differentiation into macrophages over 8 days. | [12] |

| Primary Microglial Cultures | 1, 10, 100 ng/mL | Dose-dependent enhancement of microglial proliferation over 48 hours. | [13] |

| Neuron-Microglia Co-cultures | 100 ng/mL | Treatment of microglia suppressed oligomeric amyloid-β-induced ROS production in neurons. | [13] |

| In vivo Mouse Model (APP/PS1) | 6 ng/day (intracerebroventricular infusion) | Attenuated cognitive impairment in a mouse model of Alzheimer's disease. | [13] |

| Gastric Cancer (GC) Tissues | - | IL-34 expression was significantly higher in GC tissues compared to normal tissues. | [14] |

| Colon Epithelial Cells | 1-100 ng/mL (TNF-α stimulation) | Upregulation of IL-34 gene expression after 6 hours of stimulation. | [12] |

Key Experimental Protocols

Investigating the mechanism of action of IL-34 involves a variety of standard and advanced molecular and cellular biology techniques.

4.1 Monocyte Differentiation Assay

-

Objective: To assess the capacity of IL-34 to differentiate monocytes into macrophages.

-

Protocol:

-

Isolate peripheral blood mononuclear cells (PBMCs) from blood samples using Ficoll-Hypaque gradient centrifugation.

-

Enrich the monocyte population using magnetic-activated cell sorting (MACS) with a human monocyte enrichment kit.[12]

-

Plate the purified monocytes (e.g., 5x10⁵ cells/well in 6-well plates) in complete RPMI 1640 medium.

-

Supplement the medium with recombinant human IL-34 (e.g., 50 ng/mL) or CSF-1 as a positive control.[12]

-

Culture the cells for 8 days, replacing the medium as required, to allow for differentiation into macrophages.[12]

-

Assess differentiation by morphology and expression of macrophage-specific surface markers (e.g., CD68, CD14) using flow cytometry or immunofluorescence.

-

4.2 Western Blotting for Signaling Pathway Activation

-

Objective: To detect the phosphorylation and activation of key signaling proteins following IL-34 stimulation.

-

Protocol:

-

Culture target cells (e.g., chicken macrophage HD11 or fibroblast OU2 cell lines) to sub-confluency.[9]

-

Serum-starve the cells for a defined period (e.g., 12-24 hours) to reduce basal signaling activity.

-

Stimulate the cells with a specific concentration of IL-34 for various time points (e.g., 15, 30, 60, 120 minutes).[9]

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to prepare total cell lysates.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated proteins (e.g., p-ERK1/2, p-JAK2, p-STAT3) and total proteins as loading controls.[9]

-

Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence using an imaging system.

-

4.3 Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure changes in the mRNA expression of IL-34 target genes.

-

Protocol:

-

Treat cells with or without IL-34 as described in the Western Blotting protocol.

-

Isolate total RNA from cells using a commercial kit (e.g., TRIzol).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH).[9]

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

4.4 In Vivo Tumorigenicity Assay

-

Objective: To evaluate the effect of IL-34 on tumor growth in an animal model.

-

Protocol:

-

Establish stable cancer cell lines that either overexpress IL-34 or have it knocked down (e.g., via shRNA).

-

Subcutaneously inject a defined number of these modified cancer cells (and control cells) into the flank of immunocompromised mice (e.g., 4-week-old female nude mice).[14]

-

Monitor tumor growth regularly by measuring tumor volume with calipers.

-

At the end of the experiment, euthanize the animals and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).[14]

-

References

- 1. Interleukin-34, a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Immunomodulation of Interleukin-34 and its Potential Significance as a Disease Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. rupress.org [rupress.org]

- 8. researchgate.net [researchgate.net]

- 9. Interleukin-34 Regulates Th1 and Th17 Cytokine Production by Activating Multiple Signaling Pathways through CSF-1R in Chicken Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interleukin-34 Mediates Cross-Talk Between Stromal Cells and Immune Cells in the Gut - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interleukin 34: a new modulator of human and experimental inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interleukin 34: a new modulator of human and experimental inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interleukin-34 Selectively Enhances the Neuroprotective Effects of Microglia to Attenuate Oligomeric Amyloid-β Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interleukin-34 promotes the proliferation and epithelial-mesenchymal transition of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoprenylcysteine Carboxyl Methyltransferase (ICMT) and its Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), its critical role in cellular signaling, and its emergence as a promising target for therapeutic intervention, particularly in oncology. While the specific compound "Icmt-IN-34" does not correspond to a recognized inhibitor in publicly available literature, this document will delve into the function of ICMT and the characteristics of several well-documented small molecule inhibitors.

The Function of ICMT in Post-Translational Modification

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme located in the endoplasmic reticulum. It catalyzes the final step in a three-enzyme post-translational modification process of proteins that contain a C-terminal "CaaX" motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid). This process is crucial for the proper localization and function of a variety of cellular proteins, including the Ras superfamily of small GTPases, which are critical regulators of cell growth, proliferation, and survival.

The modification process proceeds as follows:

-

Prenylation: A farnesyl or geranylgeranyl lipid group is attached to the cysteine residue of the CaaX motif by either farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase).

-

Proteolysis: The '-aaX' tripeptide is cleaved from the C-terminus by the Ras-converting enzyme 1 (Rce1).

-

Methylation: ICMT catalyzes the S-adenosyl-L-methionine (AdoMet)-dependent methylation of the newly exposed carboxyl group of the farnesylated or geranylgeranylated cysteine.[1] This methylation neutralizes the negative charge of the carboxylate, increasing the hydrophobicity of the C-terminus and facilitating the protein's association with the plasma membrane or other cellular membranes.[2]

The proper membrane localization of Ras proteins is essential for their function in signal transduction. Mislocalization of Ras due to the absence of methylation disrupts downstream signaling pathways, such as the MAPK and Akt pathways.[3]

ICMT as a Therapeutic Target in Cancer

Mutations in Ras genes are found in a significant percentage of human cancers, leading to the constitutive activation of signaling pathways that drive tumor growth.[3] Initial therapeutic strategies focused on inhibiting farnesyltransferase (FTase). However, FTase inhibitors (FTIs) showed limited clinical efficacy, in part because some Ras isoforms can be alternatively prenylated by GGTase, bypassing the FTase blockade.[3]

ICMT has emerged as a more attractive therapeutic target because it acts downstream of both farnesylation and geranylgeranylation, making it a common final step for all CaaX-containing proteins.[1] Inhibition of ICMT is therefore expected to disrupt the function of all Ras isoforms, regardless of their specific prenylation.[4] Pharmacological or genetic inactivation of ICMT has been shown to induce cell cycle arrest, apoptosis, and autophagic cell death in various cancer cell lines.[3][5][6]

Signaling Pathways Modulated by ICMT Inhibition

Inhibition of ICMT primarily impacts the Ras signaling cascade. By preventing the final methylation step, ICMT inhibitors cause the mislocalization of Ras proteins away from the plasma membrane, thereby attenuating downstream signaling.

Furthermore, suppression of ICMT has been shown to compromise DNA damage repair mechanisms.[7][8] This effect is mediated through the reduction of MAPK signaling activity, which in turn decreases the expression of key DNA damage repair proteins.[7] This "BRCA-like" state induced by ICMT inhibition sensitizes cancer cells to PARP inhibitors and other DNA-damaging agents, suggesting potential combination therapies.[7]

Small Molecule Inhibitors of ICMT

Several classes of small molecule ICMT inhibitors have been discovered and characterized. These compounds have been instrumental in validating ICMT as a therapeutic target and serve as leads for further drug development.

| Inhibitor | Chemical Class | IC50 | Target Cell Lines | Observed Effects | Reference |

| Cysmethynil | Indole-based | ~2.4 µM (Ki) | Mouse embryonic fibroblasts, Human colon cancer cells | Mislocalization of Ras, impaired EGF signaling, blocks anchorage-independent growth, induces autophagy and apoptosis. | [3][4][9][10] |

| Compound 8.12 | Amino-derivative of cysmethynil | More potent than cysmethynil | HepG2 (liver cancer), PC3 (prostate cancer) | Induces G1 cell cycle arrest, inhibits anchorage-independent growth. | [1] |

| Analogue 75 | Tetrahydropyranyl derivative | 1.3 nM | Various cancer cell lines | Dose-dependent increase in cytosolic Ras, reduced cell viability. | [11][12] |

| UCM-13207 | 3-amino-N-phenylpropanamide derivative | Not specified | Hutchinson-Gilford Progeria Syndrome (HGPS) fibroblasts | Improves cellular hallmarks of progeria. | [2] |

| C75 | Not specified | Potent inhibitor | HGPS cells, Zmpste24-deficient mouse fibroblasts | Delays senescence, stimulates proliferation. | [13][14] |

Experimental Protocols

5.1. In Vitro ICMT Enzyme Activity Assay

This protocol is a generalized method based on descriptions of assays used to identify and characterize ICMT inhibitors.[2][3]

Objective: To measure the enzymatic activity of ICMT and to determine the inhibitory potential of test compounds.

Materials:

-

Sf9 membranes containing recombinantly expressed human ICMT.

-

Biotin-farnesyl-L-cysteine (BFC) or N-acetyl-S-farnesyl-L-cysteine (AFC) as the isoprenylated substrate.

-

[3H]-S-adenosyl-L-methionine ([3H]-AdoMet) as the methyl donor.

-

Test compounds (potential inhibitors).

-

Assay buffer (e.g., HEPES-based buffer, pH 7.5, containing DTT).

-

Scintillation vials and scintillation fluid.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, isoprenylated substrate (e.g., BFC), and [3H]-AdoMet.

-

Add the test compound at various concentrations (or vehicle control, e.g., DMSO).

-

Initiate the reaction by adding the Sf9 membrane homogenate containing ICMT.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., concentrated HCl or by flash freezing).

-

Extract the methylated product using an organic solvent (e.g., ethyl acetate).

-

Quantify the amount of incorporated [3H]-methyl group by liquid scintillation counting.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

5.2. Cell Viability (MTT) Assay

Objective: To assess the cytotoxic or cytostatic effects of ICMT inhibitors on cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, MDA-MB-231).

-

Complete cell culture medium.

-

ICMT inhibitor stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ICMT inhibitor for a specified period (e.g., 72 hours). Include a vehicle-only control.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Directions

ICMT is a compelling, validated target for cancer therapy, offering a potential avenue to overcome the limitations of earlier prenylation inhibitors. The inhibition of ICMT disrupts the function of key oncogenic proteins like Ras, leading to anti-proliferative and pro-apoptotic effects in cancer cells. Furthermore, the discovery that ICMT inhibition can sensitize tumors to DNA-damaging agents opens up new possibilities for combination therapies.

The development of potent and specific ICMT inhibitors, such as the indole-based and tetrahydropyranyl-based compounds, has provided valuable tools for research and a strong foundation for drug discovery programs. Future efforts will likely focus on optimizing the pharmacological properties of these inhibitors to improve their bioavailability, efficacy, and safety for potential clinical applications. While no clinical trials for ICMT inhibitors are prominently listed, the robust preclinical data suggest that this remains an active and promising area of oncology research.

References

- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

- 8. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]

- 14. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Targeting the Ras Signaling Pathway via Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibition

Introduction

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical signaling hubs that regulate a multitude of cellular processes, including proliferation, differentiation, and survival. Aberrant Ras signaling, often driven by activating mutations, is a hallmark of many human cancers, making it a prime target for therapeutic intervention. However, the direct inhibition of Ras has proven to be a formidable challenge. An alternative strategy is to disrupt the post-translational modifications essential for Ras function. This guide provides an in-depth overview of Isoprenylcysteine carboxyl methyltransferase (Icmt) as a therapeutic target to modulate the Ras signaling pathway. While the specific compound "Icmt-IN-34" did not yield specific public data, this document will focus on the well-characterized Icmt inhibitor, cysmethynil, as a representative example to illustrate the principles of Icmt inhibition.

The Role of Icmt in the Ras Signaling Pathway

Ras proteins undergo a series of post-translational modifications at their C-terminal CAAX motif that are crucial for their proper subcellular localization and function. This process, known as prenylation, involves three key enzymatic steps:

-

Isoprenylation: A farnesyl or geranylgeranyl lipid group is attached to the cysteine residue of the CAAX motif.

-

Proteolysis: The last three amino acids (AAX) are cleaved by a specific protease.

-

Carboxyl Methylation: The newly exposed farnesylcysteine is methylated by Icmt.[1]

This final methylation step, catalyzed by Icmt, is critical for the proper localization of Ras to the plasma membrane, a prerequisite for its interaction with downstream effectors and subsequent signal transduction.[1] Inhibition of Icmt leads to the mislocalization of Ras, thereby impairing its signaling capacity.[2][3][4][5][6]

Icmt Inhibition: A Therapeutic Strategy

Targeting Icmt presents a promising therapeutic window for cancers driven by aberrant Ras signaling.[7] By inhibiting this key enzyme, the proper localization and function of Ras can be disrupted, leading to a reduction in oncogenic signaling. Cysmethynil is a small-molecule inhibitor of Icmt that has been shown to have antitumor activity in various cancer models.[4][6][7][8]

Quantitative Data on Icmt Inhibitors

The following table summarizes the available quantitative data for the Icmt inhibitor cysmethynil.

| Compound | Target | IC50 | Ki | Cell-based Potency (EC50) | Reference |

| Cysmethynil | Icmt | 2.4 µM | 0.14 µM | 20 µM (Ras-mutant cell lines) | [2][8][9] |

| Cysmethynil | Various Cell Lines | 16.8-23.3 µM (Cell Viability) | N/A | N/A | [8] |

Note: IC50 is the half-maximal inhibitory concentration, Ki is the inhibitory constant, and EC50 is the half-maximal effective concentration in cell-based assays.

Experimental Protocols

In Vitro Icmt Activity Assay

This protocol is designed to measure the enzymatic activity of Icmt and assess the inhibitory potential of compounds like cysmethynil.

Materials:

-

Recombinant human Icmt enzyme

-

Biotinylated farnesylcysteine substrate

-

S-adenosyl-L-[methyl-3H]methionine (radiolabeled methyl donor)

-

Scintillation cocktail

-

Microplate scintillation counter

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant Icmt, and the test compound (e.g., cysmethynil) at various concentrations.

-

Initiate the reaction by adding the biotinylated farnesylcysteine substrate and S-adenosyl-L-[methyl-3H]methionine.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).

-

Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotinylated substrate.

-

Wash the plate to remove unincorporated radiolabel.

-

Add scintillation cocktail to each well and measure the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Ras Localization Assay

This protocol is used to visualize the effect of Icmt inhibitors on the subcellular localization of Ras.

Materials:

-

Cancer cell line (e.g., PC3 prostate cancer cells)

-

Expression vector for a fluorescently tagged Ras protein (e.g., GFP-H-Ras)

-

Transfection reagent

-

Confocal microscope

-

Cell culture medium and supplements

-

Icmt inhibitor (e.g., cysmethynil)

Procedure:

-

Seed the cancer cells on glass-bottom dishes suitable for confocal microscopy.

-

Transfect the cells with the fluorescently tagged Ras expression vector using a suitable transfection reagent.

-

Allow the cells to express the fluorescently tagged Ras for 24-48 hours.

-

Treat the cells with the Icmt inhibitor at the desired concentration for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) should be run in parallel.

-

Visualize the subcellular localization of the fluorescently tagged Ras using a confocal microscope.

-

In control cells, the fluorescent signal should be predominantly at the plasma membrane. In inhibitor-treated cells, a mislocalization to internal compartments (e.g., endoplasmic reticulum, Golgi) is expected.[3]

Western Blot Analysis of Downstream Ras Signaling

This protocol assesses the impact of Icmt inhibition on the activation of key downstream effectors in the Ras signaling pathway, such as Akt and Erk.

Materials:

-

Cancer cell line

-

Icmt inhibitor (e.g., cysmethynil)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies against phosphorylated and total Akt and Erk

-

Secondary antibody conjugated to horseradish peroxidase (HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat the cancer cells with the Icmt inhibitor at various concentrations for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the phosphorylated (active) forms of Akt and Erk.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total Akt and Erk to confirm equal protein loading.

-

A decrease in the ratio of phosphorylated to total Akt and Erk would indicate inhibition of the Ras signaling pathway.[3]

Visualizations

Caption: The Ras signaling pathway and the point of Icmt intervention.

Caption: Experimental workflow for evaluating Icmt inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of the Ras-Related Signaling Pathway by Small Molecules Containing an Indole Core Scaffold: A Potential Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Regulation of the Ras-Related Signaling Pathway by Small Molecules Containing an Indole Core Scaffold: A Potential Antitumor Therapy [frontiersin.org]

- 6. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cysmethynil - Wikipedia [en.wikipedia.org]

- 8. Cysmethynil | Other Transferases | Tocris Bioscience [tocris.com]

- 9. medchemexpress.com [medchemexpress.com]

The Role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoprenylcysteine carboxyl methyltransferase (ICMT) has emerged as a critical enzyme in the post-translational modification of a variety of proteins implicated in oncogenesis, most notably the Ras superfamily of small GTPases. By catalyzing the final step of prenylation, ICMT plays a pivotal role in the proper localization and function of these signaling proteins. Consequently, the inhibition of ICMT has garnered significant attention as a promising therapeutic strategy to disrupt cancer cell proliferation. This technical guide provides an in-depth overview of the core functions of ICMT in cancer, detailing its involvement in key signaling pathways, summarizing quantitative data on the effects of its inhibition, and providing detailed experimental protocols for its study.

Introduction: ICMT as a Key Regulator of Oncogenic Signaling

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the S-adenosyl-L-methionine-dependent carboxyl methylation of a C-terminal isoprenylcysteine on proteins that have undergone prenylation, a lipid modification essential for their membrane association and biological activity.[1] Many of these ICMT substrates are key signaling molecules, including members of the Ras, Rho, and Rab families of small GTPases, which are frequently dysregulated in human cancers.[1][2]

The aberrant activation of these GTPases drives tumor initiation and progression by promoting uncontrolled cell proliferation, survival, and metastasis. By controlling the final maturation step of these oncoproteins, ICMT has been identified as a key therapeutic target. Inhibition of ICMT disrupts the proper localization and function of these proteins, leading to the suppression of downstream oncogenic signaling pathways and ultimately inhibiting cancer cell growth.[2][3]

Mechanism of Action: How ICMT Inhibition Impedes Cancer Cell Proliferation

Inhibition of ICMT, either through small molecule inhibitors or genetic knockdown, has been shown to impede cancer cell proliferation through several key mechanisms:

-

Cell Cycle Arrest: A primary outcome of ICMT inhibition is the induction of cell cycle arrest, predominantly at the G1 phase.[3] This is often accompanied by a decrease in the expression of cyclin D1, a key regulator of the G1/S transition, and an increase in the expression of the cyclin-dependent kinase inhibitor p21.[4][5][6][7][8]

-

Induction of Apoptosis: In many cancer cell lines, suppression of ICMT activity leads to programmed cell death, or apoptosis.[9] This is evidenced by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).

-

Triggering Autophagy: ICMT inhibition can also induce autophagy, a cellular process of self-digestion.[3][9][10] While autophagy can sometimes promote cell survival, in the context of ICMT inhibition, it often leads to a form of programmed cell death known as autophagic cell death.[9]

Key Signaling Pathways Modulated by ICMT

ICMT's influence on cancer cell proliferation is primarily mediated through its regulation of key signaling pathways.

The Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK (MAPK) pathway is a central signaling cascade that regulates cell growth, differentiation, and survival.[11] Ras proteins, once activated, initiate a phosphorylation cascade that ultimately leads to the activation of ERK, which then translocates to the nucleus to regulate gene expression. Proper membrane localization of Ras is a prerequisite for its function and is dependent on ICMT-mediated methylation.[2][12] Inhibition of ICMT leads to the mislocalization of Ras from the plasma membrane, thereby disrupting the entire MAPK signaling cascade and inhibiting cell proliferation.[2][3][12]

References

- 1. Tunel Assay [bio-protocol.org]

- 2. pnas.org [pnas.org]

- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cyclin D1 cooperates with p21 to regulate TGFβ-mediated breast cancer cell migration and tumor local invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cysmethynil - Wikipedia [en.wikipedia.org]

- 10. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Icmt-IN-34: A Potential Therapeutic Agent for Cancer - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of numerous proteins, including the oncogenic Ras family of small GTPases. By catalyzing the final methylation step in the CaaX processing pathway, ICMT facilitates the proper membrane localization and subsequent activation of these signaling proteins. Inhibition of ICMT has emerged as a promising therapeutic strategy to disrupt oncogenic signaling. This technical guide provides a comprehensive overview of Icmt-IN-34, a potent ICMT inhibitor, and related compounds. It details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for inhibitor characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to ICMT and Its Role in Cancer

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the S-adenosyl-L-methionine (AdoMet)-dependent methylation of the C-terminal farnesylated or geranylgeranylated cysteine of CaaX proteins. This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and promoting the protein's affinity for the plasma membrane.

Many CaaX proteins are key regulators of cellular signaling pathways implicated in cancer, most notably the Ras family of proteins (K-Ras, H-Ras, and N-Ras). When mutated, Ras proteins are constitutively active, leading to uncontrolled cell proliferation, survival, and migration. Proper localization of Ras to the plasma membrane is essential for its function. By inhibiting ICMT, the final step of Ras processing is blocked, leading to the mislocalization of Ras from the plasma membrane to the cytoplasm and a subsequent dampening of its downstream signaling cascades, including the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. This disruption of oncogenic signaling can induce cell cycle arrest, apoptosis, and autophagy in cancer cells, making ICMT an attractive target for anti-cancer drug development.

This compound and Other Key ICMT Inhibitors

A number of small molecule inhibitors of ICMT have been developed and characterized. This guide focuses on this compound and provides comparative data for other notable inhibitors.

-

This compound (Compound 39): A potent inhibitor of ICMT with a reported IC50 of 0.17 μM. It was identified through structure-activity relationship (SAR) studies of methylated tetrahydropyranyl derivatives.

-

Cysmethynil: A well-characterized, indole-based ICMT inhibitor with an IC50 of approximately 2.4 μM. It has been shown to induce Ras mislocalization, cell cycle arrest, and autophagy in cancer cells. However, its low aqueous solubility presents a challenge for clinical development.

-

Compound 8.12: An amino-derivative of cysmethynil with improved physical properties and enhanced potency. It demonstrates greater efficacy in inhibiting tumor growth in vivo compared to cysmethynil.

Quantitative Data on ICMT Inhibitor Activity

The following tables summarize the in vitro and in vivo efficacy of key ICMT inhibitors.

| Compound | Target | IC50 (μM) | Assay Condition | Reference |

| This compound | ICMT | 0.17 | In vitro enzyme assay | [1] |

| Cysmethynil | ICMT | 2.4 | In vitro enzyme assay | [2] |

| Compound 8.12 | ICMT | Not explicitly stated | In vitro enzyme assay |

Table 1: In Vitro ICMT Enzymatic Inhibition

| Compound | Cell Line | Assay Type | IC50 / GI50 (μM) | Duration | Reference |

| Cysmethynil | PC3 (Prostate) | Cell Viability | 20-30 | 1-6 days | [2] |

| HepG2 (Liver) | Antiproliferative (MTT) | 19.3 | 72 hrs | [3] | |

| IMR-90 (Normal Lung Fibroblast) | Antiproliferative (MTT) | 29.2 | 72 hrs | [3] | |

| Compound 8.12 | PC3 (Prostate) | Cell Viability | ~2.5 | 48 hrs | |

| HepG2 (Liver) | Cell Viability | ~1.5 | 48 hrs |

Table 2: In Vitro Anti-proliferative Activity of ICMT Inhibitors

| Compound | Cancer Type | Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| Cysmethynil | Prostate Cancer | Xenograft | 100-200 mg/kg, i.p., every 48h | Significant impact on tumor growth | [2] |

| Compound 8.12 | Prostate Cancer | Xenograft | Not explicitly stated | More potent than cysmethynil |

Table 3: In Vivo Antitumor Efficacy of ICMT Inhibitors

Signaling Pathways and Experimental Workflows

ICMT in the Ras Signaling Pathway

ICMT plays a pivotal role in the activation of Ras and its downstream signaling cascades. The following diagram illustrates the post-translational modification of Ras and the points of intervention for ICMT inhibitors.

Caption: ICMT-mediated methylation is the final step for Ras membrane localization and activation.

Experimental Workflow for ICMT Inhibitor Characterization

The following diagram outlines the typical experimental workflow for evaluating the efficacy of a novel ICMT inhibitor like this compound.

References

The Impact of Icmt-IN-34 and Other Isoprenylcysteine Carboxyl Methyltransferase Inhibitors on Post-Translational Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a class of proteins known as CAAX proteins. This family includes the Ras GTPases, which are pivotal regulators of cell signaling and are frequently mutated in human cancers. The modification process, termed prenylation, involves the attachment of an isoprenoid lipid to a cysteine residue within the C-terminal CAAX motif, followed by proteolytic cleavage and subsequent carboxyl methylation of the now-terminal prenylcysteine by Icmt. This final methylation step is crucial for the proper subcellular localization and function of many of these proteins. Inhibition of Icmt has emerged as a promising therapeutic strategy for cancers driven by oncogenic Ras, as it disrupts Ras trafficking to the plasma membrane and attenuates its downstream signaling. This technical guide provides an in-depth overview of the effects of Icmt inhibitors, with a focus on their impact on post-translational modifications and cellular processes.

Mechanism of Action of Icmt Inhibitors

Icmt inhibitors are small molecules designed to block the catalytic activity of the isoprenylcysteine carboxyl methyltransferase. A well-characterized example is cysmethynil, an indole-based compound that acts as a competitive inhibitor with respect to the isoprenylated cysteine substrate and a noncompetitive inhibitor with respect to the methyl donor, S-adenosyl-l-methionine (AdoMet).[1] More recent inhibitors, such as UCM-1336 and compound 8.12 (an amino-derivative of cysmethynil), have been developed to improve potency and pharmacokinetic properties.[2][3] The primary consequence of Icmt inhibition is the prevention of the final carboxyl methylation step in the processing of CAAX proteins. This seemingly subtle change has profound biological effects, primarily by altering the subcellular localization and signaling activity of key regulatory proteins like Ras.

Quantitative Data on the Effects of Icmt Inhibitors

The following tables summarize the quantitative data on the efficacy of various Icmt inhibitors from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Icmt Inhibitors

| Compound | Assay | Cell Line | IC50 / EC50 | Reference |

| Cysmethynil | Icmt Inhibition | - | 2.4 µM | [4] |

| Cysmethynil | Cell Viability | PC3 (Prostate) | ~20-30 µM | [4] |

| Cysmethynil | Cell Viability | Various Cell Lines | 16.8-23.3 µM | |

| Compound 8.12 | Cell Viability | HepG2 (Liver) | ~2 µM | [2] |

| Compound 8.12 | Cell Viability | PC3 (Prostate) | ~2 µM | [2] |

| UCM-1336 | Icmt Inhibition | - | 2 µM | [3][5] |

| UCM-1336 | Cell Viability | PANC1 (Pancreatic) | 2-12 µM | [6] |

| UCM-1336 | Cell Viability | MIA-PaCa-2 (Pancreatic) | 2-12 µM | [6] |

| UCM-1336 | Cell Viability | MDA-MB-231 (Breast) | 2-12 µM | [6] |

| UCM-1336 | Cell Viability | SW620 (Colon) | 2-12 µM | [6] |

| UCM-1336 | Cell Viability | SK-Mel-173 (Melanoma) | 2-12 µM | [6] |

| UCM-1336 | Cell Viability | HL60 (Leukemia) | 2-12 µM | [6] |

Table 2: In Vivo Efficacy of Icmt Inhibitors in Xenograft Models

| Compound | Dose and Schedule | Tumor Model | Outcome | Reference |

| Cysmethynil | 100-200 mg/kg, i.p., every 48h for 28 days | PC3 Xenograft | Significant tumor growth inhibition | [4] |

| Cysmethynil | 20 mg/kg, i.p., 3 times/week for 2 weeks | Cervical Cancer Xenograft | Moderate tumor growth inhibition | [4] |

| Compound 8.12 | 30 mg/kg | PC3 Xenograft | Marked attenuation of tumor growth | [2] |

| UCM-1336 | 25 mg/kg, i.p., 5 days on/2 days off for 3 cycles | HL-60 AML Xenograft | Significant delay in tumor development and increased survival | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Icmt inhibitors.

Icmt Inhibition Assay (Vapor Diffusion Method)

This assay quantitatively measures the enzymatic activity of Icmt and its inhibition.

-

Reaction Mixture Preparation: Prepare a 60 µL reaction mixture containing 100 mM Tris-HCl (pH 7.5), 20 µM S-adenosyl-[-methyl]methionine (¹⁴C-SAM), and 5 µg of membrane protein from a cell line overexpressing His-tagged human Icmt.

-

Inhibitor Addition: Add the Icmt inhibitor (e.g., cysmethynil, UCM-1336) at various concentrations to the reaction mixture. Use DMSO as a vehicle control.

-

Substrate Addition: Initiate the reaction by adding the substrate, N-acetyl-S-farnesylcysteine (AFC).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).

-

Reaction Termination and Measurement: Terminate the reaction and measure the incorporation of the radiolabeled methyl group into the substrate using a vapor diffusion method followed by scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of Icmt inhibitors on cell proliferation and viability.

-

Cell Seeding: Seed cancer cells (e.g., PC3, HepG2) in a 96-well plate at a density of approximately 1,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the Icmt inhibitor or vehicle control (DMSO).

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Ras Localization Assay (Fluorescence Microscopy)

This assay visualizes and quantifies the effect of Icmt inhibitors on the subcellular localization of Ras.

-

Transfection: Transfect cells (e.g., PC3) with a plasmid encoding a fluorescently tagged Ras protein (e.g., GFP-H-Ras or CFP-H-Ras).

-

Compound Treatment: After 24-48 hours, treat the transfected cells with the Icmt inhibitor or vehicle control for a specified duration (e.g., 24 hours).

-

Imaging: Visualize the subcellular localization of the fluorescently tagged Ras protein using a confocal fluorescence microscope.

-

Image Analysis: Quantify the mislocalization of Ras by measuring the fluorescence intensity in the plasma membrane versus the cytoplasm. Calculate the plasma membrane to cytoplasm fluorescence ratio for multiple cells in each treatment group.

-

Statistical Analysis: Perform statistical analysis to determine the significance of the change in Ras localization upon inhibitor treatment.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to assess the impact of Icmt inhibition on downstream signaling pathways.

-

Cell Lysis: Treat cells with the Icmt inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubate with primary antibodies against total and phosphorylated forms of signaling proteins (e.g., Akt, ERK).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and processes affected by Icmt inhibition.

Caption: The CAAX protein post-translational modification pathway.

Caption: The Ras signaling pathway and the point of intervention by Icmt inhibitors.

Caption: A typical experimental workflow for characterizing an Icmt inhibitor.

Conclusion

Inhibitors of Icmt, including this compound and other more extensively studied compounds like cysmethynil and UCM-1336, represent a compelling class of anti-cancer agents. By disrupting a key post-translational modification, these molecules effectively induce the mislocalization of critical signaling proteins such as Ras, leading to the attenuation of downstream pro-proliferative and survival pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Icmt inhibition. Future research will likely focus on the development of next-generation inhibitors with improved pharmacological profiles and on identifying predictive biomarkers to select patient populations most likely to respond to this therapeutic strategy.

References

- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of Icmt-IN-34

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following experimental protocols are representative methods for the characterization of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitors in a cell culture setting. As specific experimental data for "Icmt-IN-34" is not publicly available, these protocols are based on established methodologies for similar compounds and will likely require optimization for your specific cell lines and experimental conditions.

Introduction

Isoprenylcysteine Carboxyl Methyltransferase (Icmt) is a critical enzyme in the post-translational modification of many key cellular proteins, including members of the Ras superfamily of small GTPases.[1][2][3][4] These proteins play a pivotal role in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[4] The proper localization and function of Ras proteins are dependent on a series of post-translational modifications, with the final step being methylation of the C-terminal prenylcysteine, a reaction catalyzed by Icmt.[2][3] Inhibition of Icmt has been shown to disrupt Ras localization and downstream signaling, leading to anti-proliferative effects in cancer cells.[2][5] This makes Icmt a promising target for the development of novel anti-cancer therapeutics.

These application notes provide detailed protocols for the initial in vitro cellular characterization of a putative Icmt inhibitor, this compound. The described experiments are designed to assess its cytotoxic activity and its impact on the Ras signaling pathway.

Mechanism of Action and Signaling Pathway

Icmt catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of a C-terminal S-farnesylcysteine or S-geranylgeranylcysteine on its substrate proteins. This methylation step is crucial for the proper subcellular localization and function of many signaling proteins, most notably the Ras family of GTPases (K-Ras, H-Ras, N-Ras).

Inhibition of Icmt by a small molecule inhibitor like this compound is expected to prevent this final methylation step. The absence of methylation leads to the mislocalization of Ras proteins from the plasma membrane to intracellular compartments, such as the endoplasmic reticulum and Golgi apparatus.[2] This mislocalization prevents Ras from engaging with its downstream effectors, thereby inhibiting the activation of critical pro-survival and proliferative signaling pathways, including the Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways.[3] The disruption of these pathways can ultimately lead to cell cycle arrest and apoptosis in cancer cells that are dependent on Ras signaling.

Experimental Protocols

General Cell Culture Protocol

This protocol provides a general guideline for the maintenance of adherent cancer cell lines. Specific media and supplements may vary depending on the cell line used.

Materials:

-

Cancer cell lines (e.g., HCT116, SW480 for colorectal cancer; Panc-1, MiaPaCa-2 for pancreatic cancer)

-

Complete growth medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100X)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-25 or T-75)

-

Sterile serological pipettes and pipette tips

-

Humidified incubator (37°C, 5% CO2)

-

Inverted microscope

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin. Warm the medium to 37°C before use.

-

Cell Thawing: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Cell Seeding: Transfer the cell suspension to a T-25 or T-75 culture flask and incubate at 37°C in a 5% CO2 humidified incubator.

-

Cell Maintenance: Monitor cell growth daily using an inverted microscope. Change the culture medium every 2-3 days.

-

Cell Passaging (Subculturing): When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin by adding 4-5 mL of complete growth medium. Collect the cell suspension and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired split ratio (e.g., 1:3 to 1:6).

Cell Viability (MTT) Assay

This assay is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Cells in culture

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete growth medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO in medium).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Western Blotting

This protocol is for analyzing the effect of this compound on the phosphorylation status of key proteins in the Ras signaling pathway.

Materials:

-

Cells cultured in 6-well plates

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4X)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them with 100-150 µL of RIPA buffer.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare the samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are examples of how data from the described experiments could be presented.

Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Tissue of Origin | Ras Mutation | IC50 (µM) ± SD |

| HCT116 | Colorectal | KRAS G13D | 1.5 ± 0.3 |

| SW480 | Colorectal | KRAS G12V | 2.1 ± 0.5 |

| Panc-1 | Pancreatic | KRAS G12D | 0.9 ± 0.2 |

| MiaPaCa-2 | Pancreatic | KRAS G12C | 1.2 ± 0.4 |

Table 2: Example Quantification of Western Blot Data - Effect of this compound on Ras Pathway in HCT116 Cells (24h treatment)

| Treatment | p-MEK / Total MEK (Fold Change) | p-ERK / Total ERK (Fold Change) | p-Akt / Total Akt (Fold Change) |

| Vehicle Control | 1.00 | 1.00 | 1.00 |

| This compound (0.75 µM) | 0.65 | 0.58 | 0.72 |

| This compound (1.5 µM) | 0.32 | 0.25 | 0.41 |

| This compound (3.0 µM) | 0.15 | 0.11 | 0.23 |

Experimental Workflow

The following diagram illustrates the general workflow for the cellular characterization of this compound.

References

- 1. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scholars@Duke publication: Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf. [scholars.duke.edu]

- 3. PFKFB4 interacts with ICMT and activates RAS/AKT signaling-dependent cell migration in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. origene.com [origene.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Icmt Inhibitors in Mouse Models

Alogrithmically generated content. Limited Access.

Introduction

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a variety of proteins, including the Ras superfamily of small GTPases. These proteins play a central role in cell signaling pathways that govern proliferation, differentiation, and survival. Inhibition of Icmt has emerged as a promising therapeutic strategy for cancers driven by Ras mutations, as it disrupts the proper localization and function of these oncoproteins. This document provides an overview and detailed protocols for the use of Icmt inhibitors in preclinical mouse models, with a focus on a potent inhibitor, referred to in literature as Compound 8.12. While the specific compound "Icmt-IN-34" did not yield specific public data, the following information on well-characterized Icmt inhibitors can serve as a guide for researchers in this field.

Mechanism of Action

Icmt catalyzes the final step in the prenylation of CAAX-box containing proteins. This process involves the attachment of a methyl group to the carboxyl terminus of a farnesylated or geranylgeranylated cysteine residue. This methylation is crucial for the proper membrane association and subsequent signaling activity of proteins like Ras. By inhibiting Icmt, compounds like Compound 8.12 prevent this final modification step, leading to the mislocalization of Ras proteins from the plasma membrane.[1][2] This disruption of Ras signaling can induce cell cycle arrest, autophagy, and ultimately, cancer cell death.[1][2]

Signaling Pathway Affected by Icmt Inhibition

The primary signaling pathway affected by Icmt inhibition is the Ras-MAPK pathway. The diagram below illustrates the mechanism of action of Icmt inhibitors.

Caption: Mechanism of Icmt inhibitor action on the Ras signaling pathway.

In Vivo Efficacy of Icmt Inhibitors

Studies utilizing xenograft mouse models have demonstrated the anti-tumor efficacy of Icmt inhibitors. For instance, Compound 8.12 has been shown to be more potent than its predecessor, cysmethynil, in inhibiting tumor growth.[1][2]

Quantitative Data Summary

| Compound | Mouse Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Compound 8.12 | Xenograft (PC3 cells) | Prostate Cancer | 50 mg/kg, i.p., daily | Significant reduction vs. control | [1][2] |

| Cysmethynil | Xenograft (MiaPaCa2 cells) | Pancreatic Cancer | Not specified | Responsive to treatment | [3] |

| Compound 3 (UCM-1336) | In vivo model | Acute Myeloid Leukemia | Not specified | Increased survival | [4] |

Experimental Protocols

Xenograft Mouse Model Protocol

This protocol outlines the general steps for evaluating the efficacy of an Icmt inhibitor in a subcutaneous xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice)

-

Cancer cell line (e.g., PC3 prostate cancer cells)

-

Matrigel

-

Icmt inhibitor (e.g., Compound 8.12)

-

Vehicle control (e.g., as described in relevant literature for the specific inhibitor)

-

Calipers

-

Syringes and needles

Procedure:

-

Cell Culture: Culture cancer cells to the desired number.

-

Cell Implantation:

-

Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

-

-

Treatment Administration:

-

Randomize mice into treatment and control groups.

-

Administer the Icmt inhibitor or vehicle control via the appropriate route (e.g., intraperitoneal injection) and schedule.

-

-

Efficacy Assessment:

-

Continue monitoring tumor growth throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo efficacy study of an Icmt inhibitor.

Caption: A generalized workflow for a xenograft mouse model study.

Conclusion

Icmt inhibitors represent a promising class of anti-cancer agents, particularly for Ras-driven malignancies. The protocols and data presented here, based on published studies of compounds like Compound 8.12, provide a framework for the preclinical evaluation of novel Icmt inhibitors in mouse models. Researchers should optimize dosing, administration routes, and endpoints based on the specific characteristics of their inhibitor and cancer model.

References

- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scholars@Duke publication: An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo. [scholars.duke.edu]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Endothelial Cell Apoptosis Induced by Icmt-IN-34

Note: The specific compound "Icmt-IN-34" was not identified in the available literature. This document provides a generalized protocol for studying endothelial cell apoptosis induced by Isoprenylcysteine Carboxylmethyltransferase (Icmt) inhibitors, using the well-documented inhibitors cysmethynil and N-acetyl-geranylgeranyl-cysteine (AGGC) as examples. Researchers should adapt these protocols for their specific Icmt inhibitor of interest.

Introduction

Isoprenylcysteine carboxylmethyltransferase (Icmt) is a critical enzyme in the post-translational modification of CAAX-motif containing proteins, including the Ras and Rho families of small GTPases. These modifications are essential for the proper localization and function of these signaling proteins. Inhibition of Icmt has emerged as a promising strategy to induce apoptosis in various cell types, including endothelial cells. By disrupting the function of key survival signaling pathways, Icmt inhibitors provide a valuable tool for researchers studying the mechanisms of endothelial cell apoptosis and for professionals in drug development targeting angiogenesis-dependent diseases.

These application notes provide a comprehensive overview and detailed protocols for utilizing Icmt inhibitors to study endothelial cell apoptosis.

Mechanism of Action

Inhibition of Icmt in endothelial cells triggers apoptosis through at least two interconnected signaling pathways:

-

Disruption of Ras/RhoA Signaling: Icmt is responsible for the final methylation step in the processing of prenylated proteins like Ras and RhoA. Inhibition of Icmt leads to the accumulation of unmethylated forms of these GTPases, impairing their localization to the cell membrane and subsequent activation. This results in the downregulation of pro-survival signaling cascades, including the PI3K/Akt and MEK/ERK pathways. The attenuation of these pathways relieves their inhibitory effects on apoptotic machinery, thereby promoting cell death.[1]

-

Induction of Endoplasmic Reticulum (ER) Stress: Icmt inhibition has been shown to induce the unfolded protein response (UPR) and ER stress. This is characterized by the relocalization and aggregation of the ER chaperone protein GRP94.[2][3][4][5] Prolonged ER stress can activate apoptotic signaling cascades, contributing to endothelial cell death. The effects on GRP94 appear to be dependent on the activities of RhoA and caspases.[2][5]

Data Presentation

Table 1: Dose-Response of Icmt Inhibitors on Endothelial Cell Viability

| Icmt Inhibitor | Endothelial Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |

| Cysmethynil | Not Specified | - | 2.4 | [6] |

| AGGC | Pulmonary Artery ECs | 4 | ~20 (significant apoptosis observed) | [7] |

| This compound | User-defined | User-defined | To be determined |

Note: The IC50 for cysmethynil is not specific to endothelial cells and should be determined experimentally. The value for AGGC represents a concentration at which significant apoptosis was observed, not a calculated IC50.

Table 2: Time-Course of Icmt Inhibitor-Induced Apoptotic Events in Endothelial Cells

| Apoptotic Marker | Icmt Inhibitor & Concentration | Endothelial Cell Line | 0h | 2h | 4h | 8h | 12h | 18h | 24h | Reference |

| Caspase-3/7 Activation | AGGC (20 µM) | Pulmonary Artery ECs | Baseline | ↑ | ↑↑ | ↑↑ | - | - | - | [7] |

| Phospho-Akt Levels | AGGC (20 µM) | Pulmonary Artery ECs | Baseline | ↓ | ↓↓ | - | - | - | - | [7] |

| RhoA Protein Levels | AGGC (20 µM) | Pulmonary Artery ECs | Baseline | - | - | - | - | ↓↓ | - | [2] |

| GRP94 Relocalization | AGGC (20 µM) | Pulmonary Artery ECs | Baseline | - | ↑↑ | - | - | - | - | [3][5] |

| User-defined Marker | This compound (User-defined Conc.) | User-defined | TBD | TBD | TBD | TBD | TBD | TBD | TBD |

Key: ↑ - Increase, ↓ - Decrease, TBD - To Be Determined. The number of arrows indicates the relative magnitude of the change.

Mandatory Visualization

Caption: Signaling pathways affected by Icmt inhibition leading to endothelial cell apoptosis.

Caption: General experimental workflow for studying Icmt inhibitor-induced endothelial cell apoptosis.

Experimental Protocols

Endothelial Cell Culture and Treatment

This protocol describes the culture of Human Umbilical Vein Endothelial Cells (HUVECs) and subsequent treatment with an Icmt inhibitor.

Materials:

-

HUVECs (e.g., from Lonza or ATCC)

-

Endothelial Cell Growth Medium (EGM-2, Lonza)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Trypsin-EDTA (0.05%)

-

Icmt inhibitor (e.g., cysmethynil, AGGC, or this compound)

-

Dimethyl sulfoxide (DMSO)

-

Culture flasks/plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture: Culture HUVECs in EGM-2 medium in a humidified incubator. Passage cells when they reach 80-90% confluency. Use cells between passages 3 and 7 for experiments to ensure consistency.

-

Seeding: Seed HUVECs into appropriate culture plates (e.g., 96-well for viability assays, 6-well for western blotting and flow cytometry) at a density that will result in 70-80% confluency at the time of treatment.

-

Inhibitor Preparation: Prepare a stock solution of the Icmt inhibitor in DMSO. For example, a 10 mM stock of cysmethynil.

-

Treatment:

-

For dose-response experiments, dilute the Icmt inhibitor stock solution in fresh EGM-2 to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM).

-

For time-course experiments, use a fixed concentration of the inhibitor (e.g., 20 µM AGGC) and vary the incubation time (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.

-

Remove the old medium from the cells and add the medium containing the Icmt inhibitor or vehicle control.

-

-

Incubation: Return the plates to the incubator for the specified duration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Treated HUVECs in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

Procedure:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated HUVECs in 6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest the cells, including any floating cells in the medium, by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases, which are key mediators of apoptosis.

Materials:

-

Treated HUVECs in a 96-well plate (white-walled for luminescence)

-

Caspase-Glo® 3/7 Assay Kit (Promega)

-

Luminometer

Procedure:

-

After treatment, remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Gently mix the contents of the wells by shaking the plate for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each sample using a luminometer.

-

Express caspase-3/7 activity as a fold change relative to the vehicle-treated control.

Western Blot Analysis of Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of key signaling proteins.

Materials:

-

Treated HUVECs in 6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-cleaved-caspase-3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

By following these protocols, researchers can effectively utilize Icmt inhibitors to investigate the molecular mechanisms of endothelial cell apoptosis, providing valuable insights for both basic research and drug development.

References

- 1. molbiolcell.org [molbiolcell.org]